4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H6F3IN2 and a molecular weight of 302.04 g/mol . This compound is characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a pyrimidine ring. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-ethyl-6-(trifluoromethyl)pyrimidine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-chloro-6-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of iodine.
4-Ethyl-2-bromo-6-(trifluoromethyl)pyrimidine: Similar structure but with a bromine atom instead of iodine.
4-Ethyl-2-fluoro-6-(trifluoromethyl)pyrimidine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-ethyl-2-iodo-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2/c1-2-4-3-5(7(8,9)10)13-6(11)12-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFUUYKOZVLKIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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